2-Hydroxy-6-isopropylbenzoic acid
Overview
Description
2-Hydroxy-6-isopropylbenzoic acid is a white crystalline powder with the chemical formula C10H12O3 . It belongs to the class of carboxylic acids and is a derivative of benzoic acid. This compound is known for its analgesic, anti-inflammatory, and antipyretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-isopropylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 2-isopropylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the carboxylation of 2-isopropylphenol using carbon dioxide under high pressure and temperature . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxy-6-isopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Industry: Utilized in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition results in its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic acid: Used in the manufacture of parabens, which are preservatives in cosmetics and pharmaceuticals.
3,5-Dihydroxybenzoic acid (Gentisic acid): Known for its antioxidant properties.
Uniqueness
2-Hydroxy-6-isopropylbenzoic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids. This substitution enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-6-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMNSLYXWCSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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